tert-Butyl 2-(methylamino)ethylcarbamate
Overview
Description
Synthesis Analysis
The synthesis of tert-Butyl 2-(methylamino)ethylcarbamate and related compounds involves several key steps including acylation, nucleophilic substitution, and reduction. For instance, a study by Zhao et al. (2017) demonstrates a rapid synthetic method yielding an 81% total yield through three steps from commercially available starting materials. The synthetic processes are optimized for efficiency, and the structural confirmation of the compounds is achieved using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy (Zhao et al., 2017).
Molecular Structure Analysis
The molecular structure of tert-Butyl 2-(methylamino)ethylcarbamate and derivatives is often characterized by the presence of intramolecular hydrogen bonds, which influence the compound's stability and reactivity. For example, Bai and Wang (2014) describe the synthesis of a related compound where intramolecular C—H⋯O hydrogen bonds were observed, impacting the overall molecular stability and packing in the crystal structure (Bai & Wang, 2014).
Chemical Reactions and Properties
These compounds participate in a variety of chemical reactions, including direct fixation of carbon dioxide to form carbonyl-methylcarbamates, demonstrating the versatility of tert-butyl carbamates in synthetic chemistry. Wilson et al. (2010) explored the use of amines and carbon dioxide to efficiently synthesize [(11)C-carbonyl]-methylcarbamates, showcasing the potential for incorporating radioisotopes into complex molecules for imaging purposes (Wilson et al., 2010).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for the practical application of tert-Butyl 2-(methylamino)ethylcarbamate. These properties are influenced by the compound's molecular structure and intermolecular interactions, as demonstrated in various crystallographic studies.
Chemical Properties Analysis
Chemically, tert-Butyl 2-(methylamino)ethylcarbamate exhibits properties typical of carbamates, such as the ability to form stable hydrogen bonds and undergo nucleophilic reactions. Its reactivity is exploited in synthetic pathways towards more complex organic molecules, with its chemical properties being pivotal in dictating the course of these reactions.
For more in-depth information and further reading on the chemical synthesis, properties, and applications of tert-Butyl 2-(methylamino)ethylcarbamate and related compounds, the following references are recommended:
- Zhao et al. (2017) for synthesis methods (Zhao et al., 2017).
- Bai & Wang (2014) for molecular structure analysis (Bai & Wang, 2014).
- Wilson et al. (2010) for chemical reactions and properties (Wilson et al., 2010).
Scientific Research Applications
Biotransformation and Metabolism: Research indicates that tert-butyl alcohol, a minor product of biotransformation of MTBE and ETBE, is significant in rats. This study highlights the metabolites identified in urine, contributing to understanding the metabolic pathways of such substances in organisms (Bernauer et al., 1998).
Synthesis and Chemical Reactions: Studies have shown that reactions involving tert-butyl N-(chloromethyl)-N-methyl carbamate can lead to functionalized carbamates, useful in various chemical syntheses. Deprotection methods for these compounds have also been developed (Guijarro et al., 1996).
Crystallography and Molecular Structure: Research into tert-Butyl N-[2-(N-isobutyl-4-methoxybenzenesulfonamido)ethyl]carbamate has revealed insights into its molecular structure, particularly the presence of intramolecular hydrogen bonds and their influence on the compound's crystal formation (Xiao-Guang Bai & Ju-Xian Wang, 2014).
Novel Syntheses: New synthetic methods for related compounds like tert-butyl 1-(5,8-dioxohexahydro-[1,3]thiazolo[3,4-a]pyrazin-3-yl)ethylcarbamate have been developed, expanding the repertoire of available carbamate compounds (Liu et al., 2012).
Industrial Applications: The synthesis of tert-butyl ethers from tert-butyl alcohol, which shows high conversion and selectivity under mild conditions, points to potential industrial applications, especially in fuel and solvent production (Shi et al., 2003).
Environmental Impact: The solubility of fuel oxygenates in aqueous media, influenced by temperature and tert-butyl alcohol concentration, is critical for understanding their environmental fate and transport (Gonzalez-Olmos & Iglesias, 2008).
Safety And Hazards
“tert-Butyl 2-(methylamino)ethylcarbamate” is classified as Acute Tox. 3 Oral, indicating that it is toxic if swallowed14. The safety information pictograms indicate danger14. Precautionary statements include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools5.
Future Directions
The future directions of “tert-Butyl 2-(methylamino)ethylcarbamate” are not explicitly mentioned in the search results. However, given its potential as an experimental anticancer drug3, further research and development in this area could be a possible future direction.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to the relevant scientific literature and safety data sheets.
properties
IUPAC Name |
tert-butyl N-[2-(methylamino)ethyl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O2/c1-8(2,3)12-7(11)10-6-5-9-4/h9H,5-6H2,1-4H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWGBMHXVRSFRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCNC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70392464 | |
Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-(methylamino)ethylcarbamate | |
CAS RN |
122734-32-1 | |
Record name | tert-Butyl 2-(methylamino)ethylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70392464 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(tert-Butoxycarbonyl)-N'-methylethylenediamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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